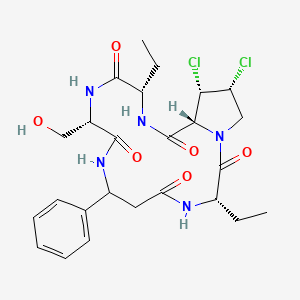

Andrastin C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H33Cl2N5O6 |

|---|---|

Molecular Weight |

570.5 g/mol |

IUPAC Name |

(3S,10S,13S,16R,17S,18R)-17,18-dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone |

InChI |

InChI=1S/C25H33Cl2N5O6/c1-3-15-22(35)31-18(12-33)23(36)30-17(13-8-6-5-7-9-13)10-19(34)28-16(4-2)25(38)32-11-14(26)20(27)21(32)24(37)29-15/h5-9,14-18,20-21,33H,3-4,10-12H2,1-2H3,(H,28,34)(H,29,37)(H,30,36)(H,31,35)/t14-,15+,16+,17?,18+,20-,21+/m1/s1 |

InChI Key |

YWGAKIGNXGAAQR-DXSASFRHSA-N |

Isomeric SMILES |

CC[C@H]1C(=O)N[C@H](C(=O)NC(CC(=O)N[C@H](C(=O)N2C[C@H]([C@H]([C@H]2C(=O)N1)Cl)Cl)CC)C3=CC=CC=C3)CO |

Canonical SMILES |

CCC1C(=O)NC(C(=O)NC(CC(=O)NC(C(=O)N2CC(C(C2C(=O)N1)Cl)Cl)CC)C3=CC=CC=C3)CO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Andrastin C from Penicillium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Andrastin C, a meroterpenoid secondary metabolite produced by various species of the fungus Penicillium. This document delves into the biosynthesis, chemical properties, biological activities, and experimental protocols related to this compound, with a focus on its potential applications in drug discovery and development.

Introduction

This compound is a member of the andrastin family of meroterpenoids, which are hybrid natural products derived from both polyketide and terpenoid biosynthetic pathways. First identified as a protein farnesyltransferase inhibitor, this compound has garnered interest for its potential therapeutic applications, including anticancer and anti-neuroinflammatory activities. This guide synthesizes current knowledge on this compound, providing a technical resource for researchers in the field.

This compound is produced by several species of Penicillium, including Penicillium sp. FO-3929, Penicillium roqueforti, and Penicillium chrysogenum[1][2][3][4]. These fungi are ubiquitous in various environments and are known for their prolific production of a diverse array of secondary metabolites.

Chemical Properties and Structure

This compound is a complex molecule with a characteristic androstane skeleton. Its chemical formula is C28H40O6, and it has a molecular weight of 472.6 g/mol .[2] The structure of this compound features a 17-oxo-5beta,9beta,10alpha,13alpha-androsta-11,15-diene core, substituted with an acetoxy group at the 3beta position, multiple methyl groups, a methoxycarbonyl group, and a hydroxy group.[2] The cyclopentane ring of andrastins exhibits keto-enol tautomerism, which can complicate structural elucidation.[5]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C28H40O6 | [2] |

| Molecular Weight | 472.6 g/mol | [2] |

| IUPAC Name | methyl (3S,5S,8S,9S,10R,13R,14R)-3-acetyloxy-17-hydroxy-4,4,8,10,12,13,16-heptamethyl-15-oxo-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-14-carboxylate | [2] |

| PubChem CID | 9982260 | [2] |

Biosynthesis of this compound

The biosynthesis of andrastins involves a mixed polyketide-terpenoid pathway, starting from 5-dimethylorsellinic acid (DMOA) and farnesyl diphosphate (FPP).[6][7] While the complete biosynthetic pathway for this compound has not been fully elucidated, the biosynthesis of the closely related Andrastin A in Penicillium roqueforti and Penicillium chrysogenum is well-characterized and provides a strong model.[8][9]

The biosynthesis is orchestrated by a set of genes organized in a biosynthetic gene cluster (BGC), referred to as the adr cluster.[8][9][10] In P. roqueforti, this cluster spans approximately 29.4 kbp and contains ten essential genes (adrA, adrC, adrD, adrE, adrF, adrG, adrH, adrI, adrJ, and adrK).[10][11]

Andrastin Biosynthetic Pathway

The proposed biosynthetic pathway for andrastins begins with the synthesis of the tetraketide, 3,5-dimethylorsellinic acid (DMOA), and the sesquiterpene, farnesyl pyrophosphate.[5][8] These precursors are then condensed and cyclized to form the characteristic androstane skeleton, followed by a series of enzymatic modifications including oxidations, reductions, and acetylations to yield the final andrastin structures.

References

- 1. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C28H40O6 | CID 9982260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Penicillium chrysogenum - Wikipedia [en.wikipedia.org]

- 4. Penicillium chrysogenum, a Vintage Model with a Cutting-Edge Profile in Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. II. Structure elucidation and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Andrastin-Type Meroterpenoids from the Marine-Derived Fungus Penicillium sp - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti | Semantic Scholar [semanticscholar.org]

The Andrastin C Biosynthesis Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin C, a meroterpenoid natural product, has garnered significant interest within the scientific community due to its potential as a farnesyltransferase inhibitor, a target for anti-cancer therapies. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the enzymatic cascade, the underlying genetic framework, and the experimental methodologies employed to elucidate this complex process. The information presented herein is intended to serve as a valuable resource for researchers in natural product biosynthesis, drug discovery, and fungal genetics.

The Andrastin Biosynthetic Gene Cluster (adr)

The biosynthesis of this compound is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC), designated as the 'adr' cluster. This cluster has been identified and characterized in several species of the Penicillium genus, most notably Penicillium roqueforti and Penicillium chrysogenum. The 'adr' cluster in P. roqueforti spans approximately 29.4 kbp and contains ten functional genes, while the cluster in P. chrysogenum is slightly larger and contains an additional gene, adrB, which is a pseudogene in P. roqueforti.[1][2] The genes within this cluster encode the requisite enzymes that collaboratively convert primary metabolites into the intricate structure of this compound.

The Biosynthetic Pathway to this compound

The biosynthesis of this compound begins with two primary precursor molecules: farnesyl diphosphate (FPP), derived from the mevalonate pathway, and 3,5-dimethylorsellinic acid (DMOA), a polyketide. The pathway proceeds through a series of enzymatic modifications, including a polyketide synthesis, prenylation, methylation, epoxidation, cyclization, and several redox and acylation steps. The final step in the formation of this compound is the acetylation of its precursor, Andrastin F.

Key Enzymatic Steps and Intermediates:

-

Formation of 3,5-Dimethylorsellinic Acid (DMOA): The pathway is initiated by the polyketide synthase (PKS) AdrD , which catalyzes the formation of DMOA from acetyl-CoA and malonyl-CoA.[1][3]

-

Prenylation of DMOA: The prenyltransferase AdrG attaches a farnesyl group from FPP to DMOA.[1][3]

-

Methylation and Epoxidation: The resulting intermediate undergoes methylation by the methyltransferase AdrK , followed by epoxidation of the farnesyl moiety by the FAD-dependent monooxygenase AdrH .[1][3]

-

Cyclization Cascade: The terpene cyclase AdrI catalyzes a complex cyclization reaction to form the characteristic polycyclic core of the andrastin skeleton.[1]

-

Series of Oxidations and Reductions: A cascade of redox enzymes, including the short-chain dehydrogenase/reductase AdrF and the ketoreductase AdrE , modify the cyclic intermediate.[1]

-

Acetylation to form this compound: The acetyltransferase AdrJ catalyzes the acetylation of the hydroxyl group on Andrastin F to yield this compound.[4]

-

Conversion to Andrastin A: this compound can be further oxidized by the cytochrome P450 monooxygenase AdrA to produce Andrastin A.[4]

Quantitative Data

The production of andrastins can vary significantly depending on the fungal strain and culture conditions. The following table summarizes available quantitative data on Andrastin production.

| Compound | Producing Organism | Production Titer | Reference |

| Andrastin A | Penicillium roqueforti CECT 2905 (wild-type) | 686 µg/g | [5] |

| Andrastin A | Penicillium roqueforti (in blue cheese) | 0.1 - 3.7 µg/g | [6] |

| This compound | Penicillium roqueforti (in blue cheese) | ~3-fold lower than Andrastin A | [6] |

Note: Specific enzyme kinetic data (Km, kcat) for the Adr enzymes are not yet available in the public domain.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic and analytical techniques. Below are detailed methodologies for key experiments.

RNA-Mediated Gene Silencing in Penicillium roqueforti

This protocol is used to functionally characterize the genes within the 'adr' cluster by reducing their expression and observing the effect on Andrastin production.

Materials:

-

P. roqueforti strain

-

Plasmid pJL43-RNAi

-

Restriction enzyme (e.g., NcoI)

-

T4 DNA Ligase

-

Protoplast transformation reagents (e.g., lysing enzymes, PEG)

-

Selective media

Procedure:

-

Construct Design: Amplify a specific fragment of the target 'adr' gene using PCR with primers containing appropriate restriction sites (e.g., NcoI).

-

Transformation: Prepare protoplasts from P. roqueforti mycelia by enzymatic digestion of the cell wall. Transform the protoplasts with the silencing construct using a PEG-mediated method.[1]

-

Selection and Screening: Select for transformants on appropriate selective media. Screen the resulting transformants for reduced expression of the target gene using RT-qPCR.

-

Metabolite Analysis: Cultivate the silenced strains and the wild-type control under conditions conducive to Andrastin production. Extract the metabolites and analyze the production of Andrastin A and C by HPLC.[1]

HPLC Analysis of Andrastins

This method is used to separate and quantify Andrastin A and C from fungal extracts.

Materials:

-

HPLC system with a UV or MS detector

-

Reversed-phase C18 column

-

Solvents: Acetonitrile, water, formic acid

-

Andrastin A and C standards

Procedure:

-

Sample Preparation: Extract the fungal mycelium and/or the culture medium with an organic solvent mixture (e.g., ethyl acetate:dichloromethane:methanol with 1% formic acid).[1] Evaporate the solvent and redissolve the residue in a suitable solvent for HPLC injection (e.g., methanol).

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically used.

-

Flow Rate: Approximately 1 mL/min.

-

Detection: UV detection at a wavelength where andrastins absorb (e.g., 254 nm) or mass spectrometry for more sensitive and specific detection.[7]

-

-

Quantification: Generate a standard curve using known concentrations of pure Andrastin A and C. Compare the peak areas of the samples to the standard curve to determine the concentration of each compound.

Visualizations

This compound Biosynthesis Pathway

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Gene Function Analysis

References

- 1. The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Andrastins A-D, Penicillium roqueforti Metabolites consistently produced in blue-mold-ripened cheese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HPLC-MS/MS Method for the Detection of Selected Toxic Metabolites Produced by Penicillium spp. in Nuts - PMC [pmc.ncbi.nlm.nih.gov]

Andrastin C chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of Andrastin C, a meroterpenoid natural product with potential applications in drug development.

Chemical Structure and Properties

This compound is a complex meroterpenoid characterized by a substituted androstane skeleton. Its systematic name is methyl (3S,5S,8S,9S,10R,13R,14R)-3-acetyloxy-17-hydroxy-4,4,8,10,12,13,16-heptamethyl-15-oxo-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-14-carboxylate. The chemical structure of this compound is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₈H₄₀O₆ | PubChem |

| Molecular Weight | 472.6 g/mol | PubChem |

| Physical State | Colorless oil | [1] |

| Melting Point | Not reported (isolated as an oil) | |

| Solubility | Soluble in methanol | [1] |

Table 2: Spectroscopic Data of this compound Analogs

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| 1 | 38.1 | 1.65, m; 1.45, m |

| 2 | 26.5 | 1.85, m; 1.55, m |

| 3 | 79.2 | 4.65, dd, 11.5, 4.5 |

| 4 | 36.4 | |

| 5 | 50.1 | 1.95, m |

| 6 | 23.1 | 1.50, m; 1.30, m |

| 7 | 40.9 | 1.75, m; 1.60, m |

| 8 | 43.1 | |

| 9 | 53.5 | 2.19, m |

| 10 | 55.1 | |

| 11 | 126.4 | 5.82, d, 9.5 |

| 12 | 132.9 | |

| 13 | 49.8 | |

| 14 | 70.6 | |

| 15 | 210.6 | |

| 16 | 72.1 | |

| 17 | 206.8 | |

| 18 | 18.9 | 1.68, s |

| 19 | 24.3 | 1.26, s |

| 20 | 18.9 | 1.68, s |

| 21 | 204.5 | 10.1, s |

| 22 | 170.7 | |

| 23 | 21.3 | 2.05, s |

| 24 | 28.1 | 1.05, s |

| 25 | 21.9 | 0.98, s |

| 26 | 16.7 | 1.15, s |

| 27 | 167.3 | |

| 28 | 52.1 | 3.65, s |

Table 3: Key Spectroscopic Features of Andrastin-Type Meroterpenoids

| Spectroscopic Technique | Key Features | Reference |

| Infrared (IR) Spectroscopy | Hydroxy group (νOH) ~3445 cm⁻¹Carbonyl group (νC=O) ~1752 cm⁻¹ | [1][2] |

| High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) | Provides accurate mass for molecular formula determination. | [1][2] |

Biological Activity and Signaling Pathway

This compound is a known inhibitor of farnesyltransferase (FTase).[3] This enzyme plays a crucial role in the post-translational modification of Ras proteins, a family of small GTPases that are key regulators of cell proliferation, differentiation, and survival. Farnesylation is essential for the proper localization and function of Ras proteins at the cell membrane. By inhibiting FTase, this compound prevents the farnesylation of Ras, thereby disrupting its ability to activate downstream signaling cascades, most notably the Raf-MEK-ERK pathway. This pathway is frequently hyperactivated in various human cancers, making FTase inhibitors like this compound attractive candidates for anticancer drug development. The IC₅₀ value of this compound against protein farnesyltransferase has been reported to be 13.3 µM.[3]

Caption: this compound inhibits farnesyltransferase, blocking Ras activation.

Experimental Protocols

Isolation and Purification of this compound from Penicillium sp.

The following is a general protocol for the isolation and purification of andrastin-type meroterpenoids, which can be adapted for this compound.

Caption: Workflow for the isolation and purification of this compound.

Methodology:

-

Fermentation: Penicillium species are cultured in a suitable liquid or solid medium to produce secondary metabolites, including this compound.

-

Extraction: The culture broth and/or mycelium are extracted with an organic solvent such as ethyl acetate to partition the desired compounds into the organic phase.[4]

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Column Chromatography: The crude extract is subjected to column chromatography, typically using an octadecylsilyl (ODS) silica gel stationary phase, with a gradient elution system (e.g., methanol-water) to separate compounds based on polarity.

-

Fraction Collection: Eluted fractions are collected and analyzed (e.g., by thin-layer chromatography or HPLC) to identify those containing this compound.

-

RP-HPLC Purification: Fractions enriched with this compound are further purified by reversed-phase high-performance liquid chromatography (RP-HPLC) to obtain the pure compound.

Farnesyltransferase Inhibition Assay

The following is a generalized protocol for a fluorometric farnesyltransferase inhibitor screening assay, which can be used to determine the inhibitory activity of this compound.[5][6]

Caption: Workflow for a farnesyltransferase inhibition assay.

Methodology:

-

Reagent Preparation: Prepare solutions of farnesyltransferase, farnesyl pyrophosphate, a fluorescently labeled (e.g., dansylated) peptide substrate, and various concentrations of this compound.

-

Reaction Setup: In a microplate, add farnesyltransferase and this compound (or vehicle control) to the appropriate wells.

-

Pre-incubation: Incubate the plate to allow for the binding of this compound to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding farnesyl pyrophosphate and the dansylated peptide substrate to all wells.

-

Incubation: Incubate the reaction mixture at a controlled temperature to allow for the farnesylation of the peptide substrate.

-

Fluorescence Measurement: Measure the fluorescence intensity in each well. The farnesylation of the dansylated peptide results in a change in its fluorescent properties.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

References

- 1. bioassaysys.com [bioassaysys.com]

- 2. New Andrastin-Type Meroterpenoids from the Marine-Derived Fungus Penicillium sp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bioassaysys.com [bioassaysys.com]

- 6. bioassaysys.com [bioassaysys.com]

Unveiling the Structure of Andrastin C: A Spectroscopic and Mechanistic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols integral to the structural elucidation of Andrastin C, a notable inhibitor of protein farnesyltransferase. The information presented herein is intended to serve as a detailed resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Spectroscopic Data for this compound

The structural architecture of this compound has been meticulously pieced together through a combination of advanced spectroscopic techniques. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides the molecular formula, while one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy reveals the intricate connectivity and stereochemistry of the molecule.

Mass Spectrometry

High-resolution mass spectrometry is a cornerstone in determining the elemental composition of a novel compound.

Table 1: HRESIMS Data for this compound

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+H]⁺ | Data not available in search results | Data not available in search results | C₂₈H₃₈O₆ |

| [M+Na]⁺ | Data not available in search results | Data not available in search results | C₂₈H₃₈O₆Na |

Note: Specific calculated and found m/z values for this compound were not available in the provided search results. The molecular formula is based on the established structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the atomic-level blueprint of a molecule's structure. The ¹H NMR spectrum reveals the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum provides insights into the carbon framework.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | ¹³C (δc) | ¹H (δH, J in Hz) |

| Data for specific shifts and coupling constants for this compound were not available in the provided search results. | Data not available in search results. | Data not available in search results. |

Note: A complete, tabulated set of ¹H and ¹³C NMR data for this compound was not found in the provided search results. The structural elucidation relies on the interpretation of such data, which is reported in specialized scientific literature.

Experimental Protocols

The isolation and structural characterization of this compound involve a series of meticulous experimental procedures.

Isolation of this compound

This compound is a fungal metabolite, typically isolated from the culture broth of Penicillium species. The general workflow for its isolation is as follows:

Caption: General workflow for the isolation of this compound.

The producing strain, Penicillium sp. FO-3929, is cultured in a suitable medium to promote the biosynthesis of this compound.[1] The culture broth is then extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites.[1] The crude extract undergoes a series of chromatographic separations, including silica gel and ODS (octadecylsilane) column chromatography, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.[1]

Spectroscopic Analysis

The structural elucidation of the purified this compound is achieved through the following spectroscopic methods:

-

Mass Spectrometry: HRESIMS is performed on a high-resolution mass spectrometer to determine the precise mass and molecular formula of the compound.

-

NMR Spectroscopy: ¹H, ¹³C, and various 2D NMR experiments (such as COSY, HSQC, and HMBC) are conducted on a high-field NMR spectrometer. The sample is typically dissolved in a deuterated solvent like chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to the solvent signal.

Biological Activity and Signaling Pathway

This compound has been identified as a potent inhibitor of protein farnesyltransferase, an enzyme crucial for the post-translational modification of various cellular proteins, including the Ras family of small GTPases.[1]

Protein Farnesyltransferase Inhibition Assay

The inhibitory activity of this compound against protein farnesyltransferase is determined using an in vitro enzymatic assay. A typical protocol involves:

-

Enzyme and Substrates: Recombinant human farnesyltransferase, farnesyl pyrophosphate (FPP), and a fluorescently labeled Ras-derived peptide are used.

-

Assay Reaction: The enzyme, substrates, and varying concentrations of this compound are incubated together in an appropriate buffer.

-

Detection: The extent of farnesylation of the peptide substrate is measured by detecting the fluorescence signal. A decrease in signal in the presence of this compound indicates inhibition of the enzyme.

-

IC₅₀ Determination: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated. For this compound, the reported IC₅₀ value is 13.3 µM.[1]

Inhibition of the Ras Signaling Pathway

The Ras proteins are key components of signaling pathways that regulate cell proliferation, differentiation, and survival.[2] For Ras to become active and associate with the cell membrane, it must undergo farnesylation, a process catalyzed by farnesyltransferase.[2] By inhibiting this enzyme, this compound disrupts the proper functioning of Ras and downstream signaling cascades, which are often hyperactivated in cancer cells.[2]

Caption: Inhibition of the Ras signaling pathway by this compound.

This guide provides a foundational understanding of the key data and methodologies involved in the structural elucidation and characterization of this compound. Further in-depth information can be found in the cited scientific literature.

References

- 1. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Keto-Enol Tautomerism in the Cyclopentane Ring of Andrastin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Andrastin C, a meroterpenoid isolated from Penicillium species, possesses a complex polycyclic structure featuring a substituted cyclopentane ring. Within this ring system lies the potential for keto-enol tautomerism, a fundamental chemical equilibrium that can significantly influence the molecule's reactivity, conformation, and biological activity. This technical guide provides an in-depth analysis of the theoretical principles governing this tautomeric process in this compound, outlines detailed experimental and computational protocols for its investigation, and discusses the potential implications for drug development. While direct experimental data on the keto-enol equilibrium in this compound is not currently available in the public domain, this guide offers a comprehensive framework for its study.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or an aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1] This equilibrium is a type of isomerism where the isomers, called tautomers, interconvert rapidly.[1] The interconversion involves the migration of a proton and the shifting of bonding electrons. Generally, the keto form is thermodynamically more stable than the enol form.[2] However, several structural and environmental factors can influence the position of this equilibrium.

The Structure of this compound and its Cyclopentane Ring

This compound is a 17-oxosteroid characterized by a complex tetracyclic core and a highly substituted cyclopentane ring (D-ring).[3] The cyclopentane ring of this compound contains a ketone at position 17 and is substituted with various functional groups that can influence the keto-enol equilibrium.

Table 1: Key Structural Features of the this compound Cyclopentane Ring

| Position | Functional Group | Potential Influence on Tautomerism |

| C15 | Hydroxy group | Can participate in intramolecular hydrogen bonding in the enol form. |

| C16 | Methyl group | Steric hindrance may influence the planarity of the enol form. |

| C17 | Ketone | The primary site of the keto-enol tautomerism. |

Factors Influencing Keto-Enol Tautomerism in this compound

The keto-enol equilibrium in the cyclopentane ring of this compound is expected to be influenced by a combination of factors:

-

Conjugation: The formation of an enol within the cyclopentane ring would create a C=C double bond. The extent to which this double bond can conjugate with other pi systems in the molecule would be a significant stabilizing factor for the enol form.[1][4]

-

Intramolecular Hydrogen Bonding: The presence of a hydroxyl group at C15 in close proximity to the C17 ketone could allow for the formation of a stable intramolecular hydrogen bond in the enol tautomer.[1][5] This would significantly favor the enol form.

-

Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium. Polar solvents tend to stabilize the more polar keto form, while non-polar solvents can favor the less polar enol form.[6][7]

-

Substitution: The substituents on the cyclopentane ring can sterically and electronically influence the stability of the tautomers.[6]

Proposed Experimental Protocols for Studying Keto-Enol Tautomerism in this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for quantitatively studying keto-enol tautomerism in solution.[8][9][10]

Protocol:

-

Sample Preparation: Dissolve a known concentration of this compound in various deuterated solvents of differing polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD).

-

¹H NMR Analysis: Acquire ¹H NMR spectra at various temperatures. The keto and enol forms will have distinct proton signals. For example, the α-protons to the carbonyl in the keto form will have a different chemical shift compared to the vinylic proton in the enol form. The hydroxyl proton of the enol form may also be observable.

-

Quantitative Analysis: Integrate the signals corresponding to the keto and enol forms to determine their relative concentrations. The equilibrium constant (Keq = [enol]/[keto]) can then be calculated.[8]

-

Variable Temperature Studies: By measuring the equilibrium constant at different temperatures, the thermodynamic parameters of the tautomerization (ΔG, ΔH, and ΔS) can be determined using the van't Hoff equation.[11]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the keto and enol tautomers.[12][13]

Protocol:

-

Sample Preparation: Prepare solutions of this compound in solvents transparent in the IR region of interest (e.g., CCl₄, CS₂). Solid-state analysis can also be performed using KBr pellets.

-

Spectral Acquisition: Acquire IR spectra.

-

Analysis: Look for characteristic absorption bands. The keto form will exhibit a strong C=O stretching vibration (typically around 1700-1750 cm⁻¹). The enol form will show a C=C stretching vibration (around 1650 cm⁻¹) and a broad O-H stretching vibration (around 3200-3600 cm⁻¹).[13] The relative intensities of these bands can provide a qualitative indication of the predominant tautomer.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for studying conjugated systems and can be employed to investigate the keto-enol equilibrium.[14][15][16]

Protocol:

-

Sample Preparation: Prepare dilute solutions of this compound in various solvents.

-

Spectral Acquisition: Record the UV-Vis absorption spectra.

-

Analysis: The keto and enol forms will have different chromophores and thus different absorption maxima (λmax). The enol form, with its C=C-OH chromophore, is likely to absorb at a longer wavelength than the isolated ketone of the keto form. By comparing the experimental spectrum with the calculated spectra for the pure tautomers (from computational chemistry), the equilibrium ratio can be estimated.[16]

X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive structure of a molecule in the solid state and can unequivocally determine which tautomer is present in the crystal lattice.[17][18]

Protocol:

-

Crystallization: Grow single crystals of this compound from a suitable solvent.

-

Data Collection: Collect X-ray diffraction data from a suitable crystal.

-

Structure Solution and Refinement: Solve and refine the crystal structure. The resulting electron density map will reveal the positions of all atoms, allowing for the unambiguous identification of either the keto or enol tautomer. It is also possible for both tautomers to co-exist in the crystal.[17]

Computational Chemistry Approach

In the absence of experimental data, computational methods can provide valuable insights into the keto-enol tautomerism of this compound.[19][20]

Protocol:

-

Structure Modeling: Build the 3D structures of both the keto and enol tautomers of the this compound cyclopentane ring.

-

Quantum Mechanical Calculations: Perform geometry optimizations and energy calculations for both tautomers using Density Functional Theory (DFT) methods (e.g., B3LYP functional with a suitable basis set like 6-31G*).

-

Solvent Modeling: Incorporate the effects of different solvents using a polarizable continuum model (PCM).

-

Thermodynamic Analysis: Calculate the relative free energies of the keto and enol forms to predict the equilibrium constant in the gas phase and in various solvents.

-

Spectroscopic Prediction: Simulate the NMR, IR, and UV-Vis spectra for each tautomer to aid in the interpretation of experimental data.

Visualizations

Caption: Keto-enol tautomerism in the cyclopentane ring of this compound.

Caption: Workflow for the investigation of keto-enol tautomerism.

Implications for Drug Development

The tautomeric state of a drug molecule can have profound effects on its physicochemical properties and biological activity.

-

Receptor Binding: The different shapes, hydrogen bonding capabilities, and electronic distributions of the keto and enol tautomers can lead to different binding affinities and selectivities for a biological target.

-

Pharmacokinetics: Properties such as solubility, lipophilicity, and membrane permeability can differ between tautomers, affecting the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

-

Chemical Stability: The reactivity of the keto and enol forms can differ, influencing the chemical stability and shelf-life of a drug substance.

A thorough understanding of the keto-enol tautomerism in this compound is therefore crucial for any drug development program focused on this promising natural product.

Conclusion

While direct experimental evidence for the keto-enol tautomerism in the cyclopentane ring of this compound is lacking, this technical guide provides a comprehensive theoretical framework and a set of detailed protocols for its investigation. By applying the described spectroscopic, crystallographic, and computational methods, researchers can elucidate the position of the tautomeric equilibrium and gain valuable insights into the structure-activity relationships of this complex natural product. Such knowledge is essential for the rational design and development of this compound-based therapeutic agents.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. This compound | C28H40O6 | CID 9982260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. comporgchem.com [comporgchem.com]

- 5. quora.com [quora.com]

- 6. fiveable.me [fiveable.me]

- 7. Explain in detail about the factors affecting keto enol tautomerism a - askIITians [askiitians.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cores.research.asu.edu [cores.research.asu.edu]

- 11. youtube.com [youtube.com]

- 12. physicsforums.com [physicsforums.com]

- 13. brainly.com [brainly.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. dial.uclouvain.be [dial.uclouvain.be]

- 17. mdpi.com [mdpi.com]

- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 19. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 20. researchgate.net [researchgate.net]

The Immunosuppressive Potential of Andrastin-Type Meroterpenoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the immunosuppressive activities of andrastin-type meroterpenoids. These natural products, primarily isolated from Penicillium species, have demonstrated significant potential in modulating immune responses, positioning them as promising candidates for further investigation in drug discovery and development. This document summarizes the available quantitative data, details key experimental protocols for assessing their activity, and visualizes the implicated signaling pathways.

Quantitative Data on Immunosuppressive Activity

Andrastin-type meroterpenoids have been shown to inhibit the proliferation of both T and B lymphocytes, key players in the adaptive immune response. The following table summarizes the reported 50% inhibitory concentration (IC50) values for various andrastin derivatives against mitogen-stimulated lymphocyte proliferation.

| Compound | Target Cell | Mitogen | IC50 (µM) | Source |

| Peniandrastin A | T Cell | Concanavalin A | >40 | [1] |

| Peniandrastin C | T Cell | Concanavalin A | 36.52 | [1] |

| Peniandrastin D | T Cell | Concanavalin A | 19.38 | [1] |

| Peniandrastin G | T Cell | Concanavalin A | 7.49 | [1] |

| Peniandrastin H | T Cell | Concanavalin A | 12.33 | [1] |

| Compound 9 | T Cell | Concanavalin A | 15.85 | [1] |

| Compound 12 | T Cell | Concanavalin A | 21.47 | [1] |

| Compound 13 | T Cell | Concanavalin A | 28.61 | [1] |

| Compound 14 | T Cell | Concanavalin A | 11.24 | [1] |

| Peniandrastin A | B Cell | Lipopolysaccharide | 26.27 | [1] |

| Peniandrastin B | B Cell | Lipopolysaccharide | 19.84 | [1] |

| Penithis compound | B Cell | Lipopolysaccharide | 15.73 | [1] |

| Peniandrastin D | B Cell | Lipopolysaccharide | 21.56 | [1] |

| Peniandrastin F | B Cell | Lipopolysaccharide | 18.92 | [1] |

| Peniandrastin G | B Cell | Lipopolysaccharide | 11.38 | [1] |

| Peniandrastin H | B Cell | Lipopolysaccharide | 6.73 | [1] |

| Compound 9 | B Cell | Lipopolysaccharide | 9.85 | [1] |

| Compound 12 | B Cell | Lipopolysaccharide | 13.44 | [1] |

| Compound 13 | B Cell | Lipopolysaccharide | 17.61 | [1] |

| Compound 14 | B Cell | Lipopolysaccharide | 10.52 | [1] |

Key Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the immunosuppressive activity of andrastin-type meroterpenoids.

Concanavalin A (ConA)-Induced T-Cell Proliferation Assay

This assay assesses the effect of compounds on the proliferation of T lymphocytes stimulated by the mitogen Concanavalin A.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin

-

Concanavalin A (ConA)

-

Andrastin-type meroterpenoid compounds

-

Cell proliferation reagent (e.g., BrdU, [3H]-thymidine, or CFSE)

-

96-well flat-bottom microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Plate reader or flow cytometer

Procedure:

-

Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation or isolate T cells using magnetic-activated cell sorting (MACS).

-

Cell Seeding: Resuspend cells in complete RPMI-1640 medium and adjust the cell density. Seed the cells into 96-well plates at an optimized density (e.g., 1 x 10^6 cells/mL).[2]

-

Compound Treatment: Prepare serial dilutions of the andrastin-type meroterpenoid compounds in complete medium. Add the compounds to the designated wells. Include a vehicle control (e.g., DMSO).

-

Mitogen Stimulation: Add ConA to the wells at a final concentration optimized for T-cell stimulation (e.g., 1-5 µg/mL).[3] Include unstimulated control wells.

-

Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO2.

-

Proliferation Measurement:

-

BrdU/[3H]-thymidine: Add the proliferation reagent to the wells during the final 18-24 hours of incubation. Harvest the cells and measure the incorporation of the label using a plate reader.[4]

-

CFSE: If cells were pre-labeled with CFSE, harvest the cells and analyze the dilution of the fluorescent dye by flow cytometry.

-

-

Data Analysis: Calculate the percentage of proliferation inhibition relative to the stimulated control. Determine the IC50 value for each compound.

Lipopolysaccharide (LPS)-Induced B-Cell Proliferation Assay

This assay evaluates the effect of compounds on the proliferation of B lymphocytes stimulated by the mitogen Lipopolysaccharide.

Materials:

-

Splenocytes or isolated B cells

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS)

-

Andrastin-type meroterpenoid compounds

-

Cell proliferation reagent (e.g., BrdU, [3H]-thymidine, or CFSE)

-

96-well flat-bottom microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Plate reader or flow cytometer

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of splenocytes from lymphoid tissue or isolate B cells using MACS.[5]

-

Cell Seeding: Resuspend cells in complete RPMI-1640 medium and seed into 96-well plates.

-

Compound Treatment: Add serial dilutions of the andrastin-type meroterpenoids to the wells, including a vehicle control.

-

Mitogen Stimulation: Add LPS to the wells at a final concentration optimized for B-cell stimulation (e.g., 1-10 µg/mL).[6] Include unstimulated control wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

-

Proliferation Measurement: Measure cell proliferation using a suitable method as described in the T-cell proliferation assay.

-

Data Analysis: Calculate the percentage of proliferation inhibition and determine the IC50 values.

Western Blot Analysis of MAPK and NF-κB Signaling Pathways

This protocol is used to investigate the effect of andrastin-type meroterpenoids on the activation of key proteins in the MAPK and NF-κB signaling pathways.

Materials:

-

Cell line (e.g., RAW 264.7 macrophages or Jurkat T cells)

-

Cell culture medium and supplements

-

Andrastin-type meroterpenoid compounds

-

Stimulating agent (e.g., LPS for NF-κB and MAPK activation)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p38, ERK, JNK, IκBα, p65)[7]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture cells to an appropriate confluency. Pre-treat the cells with the andrastin-type meroterpenoid for a specified time, followed by stimulation with LPS.[7]

-

Protein Extraction: Lyse the cells with RIPA buffer and collect the supernatant containing the total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a protein assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[8]

Signaling Pathways and Experimental Workflows

The immunosuppressive effects of andrastin-type meroterpenoids are, at least in part, mediated through the inhibition of key inflammatory signaling pathways.

The current evidence suggests that andrastin-type meroterpenoids exert their immunosuppressive effects by targeting upstream signaling molecules in the MAPK and NF-κB pathways.[9] This inhibition prevents the phosphorylation and subsequent activation of key proteins, ultimately leading to a downstream reduction in the transcription of pro-inflammatory genes and a dampening of the immune response. Further research is warranted to elucidate the precise molecular targets of these compounds within these critical signaling cascades.

References

- 1. Peniandrastins A-H: Andrastin-type meroterpenoids with immunosuppressive activity from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. Proliferation Assay Using Cryopreserved Porcine Peripheral Mononuclear Cells Stimulated With Concanavalin A and Analyzed With FCS ExpressTM 7.18 Software - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Adenine Nucleotides Attenuate Murine T Cell Activation Induced by Concanavalin A or T Cell Receptor Stimulation [frontiersin.org]

- 5. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]

- 6. The modulatory effects of lipopolysaccharide-stimulated B cells on differential T-cell polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

Andrastin C: A Technical Deep Dive into its Antimicrobial and Cytotoxic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrastin C, a member of the andrastin family of meroterpenoids, has garnered significant interest within the scientific community for its potential therapeutic applications. These complex natural products, biosynthesized from a sesquiterpene and a tetraketide, are produced by various fungi, notably of the Penicillium genus.[1] This technical guide provides a comprehensive overview of the antimicrobial and cytotoxic effects of this compound and its analogs, presenting key quantitative data, detailed experimental methodologies, and postulated signaling pathways involved in its mechanism of action.

Antimicrobial Effects of this compound and Related Compounds

Andrastin-type meroterpenoids have demonstrated notable activity against a range of microbial pathogens, with a more pronounced effect observed against fungi than bacteria. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an agent that inhibits the visible growth of a microorganism.

Quantitative Antimicrobial Data

The following table summarizes the reported MIC values for this compound and its structural analogs against various fungal and bacterial strains.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Andrastin A | Candida albicans | >100 | N/A |

| This compound | Candida albicans | >100 | N/A |

| Andrastin-type Meroterpenoid (Unspecified) | Penicillium italicum | 1.56 - 6.25 | [2] |

| Andrastin-type Meroterpenoid (Unspecified) | Colletrichum gloeosporioides | 3.13 - 6.25 | [2] |

| Andrastin-type Meroterpenoid (Unspecified) | Bacillus subtilis | 6.25 | [2] |

| Andrastin-type Meroterpenoid (Unspecified) | Salmonella typhimurium | 3.13 | [2] |

Note: Data for this compound specifically is limited in the public domain. The table includes data from closely related andrastin-type compounds to provide a broader context of their antimicrobial potential.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The MIC values are typically determined using the broth microdilution method, a standardized and widely accepted technique.

1. Preparation of Microbial Inoculum:

-

Isolate colonies of the test microorganism are cultured on an appropriate agar medium.

-

A suspension of the microorganism is prepared in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

The standardized inoculum is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of this compound Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions of this compound are prepared in the appropriate broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

-

The diluted microbial inoculum is added to each well of the microtiter plate containing the serially diluted this compound.

-

Positive (microorganism in broth without this compound) and negative (broth only) controls are included.

-

The plate is incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).

4. Determination of MIC:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

Cytotoxic Effects of this compound and Related Compounds

Andrastin-type meroterpenoids have exhibited cytotoxic activity against various human cancer cell lines, suggesting their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify this effect, representing the concentration of a compound that inhibits a biological process (e.g., cell proliferation) by 50%.

Quantitative Cytotoxicity Data

The following table summarizes the reported IC50 values for andrastin-type meroterpenoids against several cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Penimeroterpenoid A | A549 | Lung Carcinoma | 82.61 ± 3.71 | [3] |

| Penimeroterpenoid A | HCT116 | Colorectal Carcinoma | 78.63 ± 2.85 | [3] |

| Penimeroterpenoid A | SW480 | Colorectal Adenocarcinoma | 95.54 ± 1.46 | [3] |

Note: Data for this compound specifically is limited. The table presents data for a closely related andrastin-type meroterpenoid, Penimeroterpenoid A.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

1. Cell Culture and Seeding:

-

Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

Cells are treated with various concentrations of this compound, and a vehicle control (DMSO) is included.

3. Incubation:

-

The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

4. MTT Assay:

-

MTT solution is added to each well and the plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

5. Data Analysis:

-

The absorbance of the formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting cell viability against the logarithm of the drug concentration.

Postulated Signaling Pathways of Cytotoxicity

While the precise signaling pathways modulated by this compound leading to its cytotoxic effects are not yet fully elucidated, studies on structurally and functionally related compounds provide valuable insights into its potential mechanisms of action. The cytotoxic activity of many natural products, including meroterpenoids, is often attributed to the induction of apoptosis (programmed cell death) and/or cell cycle arrest.

Apoptosis Induction

Apoptosis is a highly regulated process involving a cascade of molecular events. Based on the activity of similar compounds, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway.

In this proposed pathway, this compound may promote the activation of pro-apoptotic proteins like Bax and Bak, while inhibiting the function of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then triggers the formation of the apoptosome, a protein complex that activates caspase-9, which in turn activates the executioner caspase-3, leading to the dismantling of the cell.

Cell Cycle Arrest

Another potential mechanism for the cytotoxic effect of this compound is the induction of cell cycle arrest, which prevents cancer cells from proliferating. Based on studies of other cytotoxic agents, this compound might induce cell cycle arrest at the G1/S or G2/M checkpoints.

References

A Technical Guide to Natural Analogs of Andrastin C from Marine-Derived Fungi

This technical guide provides an in-depth overview of the natural analogs of Andrastin C, a class of meroterpenoid compounds isolated from marine-derived fungi. Tailored for researchers, scientists, and drug development professionals, this document details their chemical diversity, biological activities, and underlying mechanisms of action. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of experimental workflows and signaling pathways.

Introduction

Marine-derived fungi have emerged as a prolific source of structurally unique and biologically active secondary metabolites. Among these, the andrastin family of meroterpenoids, characterized by a distinctive 6,6,6,5-tetracarbocyclic skeleton, has garnered significant attention. This compound and its natural analogs, primarily produced by various species of the genus Penicillium, exhibit a range of promising therapeutic properties, including cytotoxic, antibacterial, and immunosuppressive activities. This guide focuses on the analogs of this compound discovered from marine fungal sources, providing a consolidated resource for their study and potential development as therapeutic agents.

Chemical Diversity and Biological Activity

A variety of this compound analogs have been isolated from marine-derived fungi, each with unique structural modifications that influence their biological profiles. The following tables summarize the key compounds, their producing organisms, and their reported biological activities.

Table 1: Cytotoxic and Farnesyltransferase Inhibitory Activities of this compound Analogs

| Compound Name | Producing Organism | Cell Line/Target | IC50 (µM) | Reference |

| Andrastin A | Penicillium sp. FO-3929 | Protein Farnesyltransferase | 24.9 | [1] |

| Andrastin B | Penicillium sp. FO-3929 | Protein Farnesyltransferase | 47.1 | [1] |

| This compound | Penicillium sp. FO-3929 | Protein Farnesyltransferase | 13.3 | [1] |

| Penimeroterpenoid A | Penicillium sp. (from deep-water sediment) | A549 (Lung Carcinoma) | 28.5 | |

| HCT116 (Colon Carcinoma) | 35.7 | |||

| SW480 (Colon Carcinoma) | 42.3 |

Table 2: Antibacterial Activity of this compound Analogs

| Compound Name | Producing Organism | Bacterial Strain | MIC (µg/mL) | Reference |

| 10-demethylated andrastone A | Penicillium vulpinum | Bacillus megaterium | 6.25 | |

| Andrastin analog (Compound 5) | Penicillium vulpinum | Bacillus paratyphosus B | 6.25 | |

| Andrastin analog (Compound 6) | Penicillium vulpinum | Bacillus megaterium | 6.25 |

Table 3: Immunosuppressive Activity of Peniandrastin Analogs

| Compound Name | Producing Organism | Target Cell Proliferation | IC50 (µM) | Reference |

| Peniandrastin A | Penicillium sp. sb62 | Con A-induced T cell | 25.18 | |

| LPS-induced B cell | 12.55 | |||

| Penithis compound | Penicillium sp. sb62 | Con A-induced T cell | 15.23 | |

| LPS-induced B cell | 9.87 | |||

| Peniandrastin D | Penicillium sp. sb62 | Con A-induced T cell | 36.52 | |

| LPS-induced B cell | 18.24 | |||

| Peniandrastin G | Penicillium sp. sb62 | Con A-induced T cell | 7.49 | |

| LPS-induced B cell | 6.73 | |||

| Peniandrastin H | Penicillium sp. sb62 | Con A-induced T cell | 10.12 | |

| LPS-induced B cell | 8.91 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the discovery and characterization of this compound analogs.

Fungal Fermentation and Extraction

-

Fungal Culture: The producing fungal strain (e.g., Penicillium sp.) is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), for several days at a controlled temperature (e.g., 28°C) to obtain a sufficient amount of mycelia.

-

Large-Scale Fermentation: The mycelia are then used to inoculate a liquid fermentation medium (e.g., Potato Dextrose Broth - PDB) in flasks. The fermentation is carried out for a period of 7 to 30 days under static or shaking conditions at a controlled temperature.

-

Extraction: After the fermentation period, the culture broth is separated from the mycelia by filtration. The broth is then extracted with an organic solvent, typically ethyl acetate (EtOAc). The mycelia are also often extracted separately with a solvent like methanol or acetone. The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract. [2][3]

Isolation and Purification

-

Initial Fractionation: The crude extract is subjected to preliminary fractionation using techniques like solvent partitioning or vacuum liquid chromatography (VLC) over silica gel.

-

Column Chromatography: The resulting fractions are further purified by repeated column chromatography. [4][5]Silica gel is a commonly used stationary phase, with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) employed to elute the compounds based on their polarity. [6]3. High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is achieved using preparative or semi-preparative HPLC, often on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., methanol-water or acetonitrile-water). [7]

Structure Elucidation

The chemical structures of the purified this compound analogs are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecules.

-

Electronic Circular Dichroism (ECD): The absolute configuration of the chiral centers is often determined by comparing the experimental ECD spectrum with the calculated spectrum.

Biological Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. [8][9][10][11][12]

-

Cell Seeding: Human cancer cell lines (e.g., A549, HCT116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a further 3-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium. [13][14][15][16][17]

-

Inoculum Preparation: A standardized suspension of the target bacteria is prepared in a suitable broth medium.

-

Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: The bacterial suspension is added to each well containing the diluted compound.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 16-20 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

This assay measures the ability of a compound to inhibit the proliferation of T-lymphocytes stimulated by the mitogen Concanavalin A (Con A). [18][19][20][21][22]

-

Cell Isolation: Splenocytes are isolated from a suitable animal model (e.g., mice).

-

Stimulation and Treatment: The splenocytes are seeded in 96-well plates and stimulated with Con A in the presence of various concentrations of the test compound.

-

Incubation: The plates are incubated for a period of 48-72 hours.

-

Proliferation Measurement: Cell proliferation is assessed using methods such as the MTT assay or by measuring the incorporation of a labeled nucleotide (e.g., BrdU).

-

Data Analysis: The inhibitory effect of the compound on T-cell proliferation is calculated, and the IC50 value is determined.

This assay evaluates the inhibitory effect of a compound on the proliferation of B-lymphocytes stimulated by lipopolysaccharide (LPS). [23][24][25][26][27]

-

Cell Isolation: Splenocytes are isolated as described for the T-cell proliferation assay.

-

Stimulation and Treatment: The cells are seeded in 96-well plates and stimulated with LPS in the presence of different concentrations of the test compound.

-

Incubation and Proliferation Measurement: The subsequent steps of incubation and proliferation measurement are similar to the T-cell proliferation assay.

-

Data Analysis: The IC50 value for the inhibition of B-cell proliferation is calculated.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow for the discovery of this compound analogs and their proposed mechanism of action.

Caption: Experimental workflow for the discovery and characterization of this compound analogs.

Caption: Proposed signaling pathway for this compound analogs as farnesyltransferase inhibitors.

Mechanism of Action

The primary mechanism of action for Andrastin A and its analogs is the inhibition of protein farnesyltransferase (FTase). [28][29][30][31]This enzyme is crucial for the post-translational modification of a variety of cellular proteins, most notably the Ras family of small GTPases.

Inhibition of the Ras Signaling Pathway

Ras proteins are key regulators of signal transduction pathways that control cell proliferation, differentiation, and survival. For Ras to become active, it must be localized to the inner surface of the cell membrane. This localization is dependent on a series of post-translational modifications, the first and most critical of which is farnesylation, the attachment of a farnesyl pyrophosphate group, catalyzed by FTase.

By inhibiting FTase, this compound analogs prevent the farnesylation of Ras. This traps Ras in the cytosol, preventing its association with the cell membrane and subsequent activation. As a result, the downstream signaling cascades initiated by Ras are blocked. [32]

Downstream Effects on PI3K/Akt and MAPK Pathways

The inhibition of Ras activation has significant downstream consequences on two major signaling pathways:

-

The PI3K/Akt/mTOR Pathway: Ras is a key upstream activator of phosphoinositide 3-kinase (PI3K). Inhibition of Ras leads to the downregulation of the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival. [33][34][35][36][37]* The Raf/MEK/ERK (MAPK) Pathway: Ras also activates the Raf kinase, initiating the mitogen-activated protein kinase (MAPK) cascade. By blocking Ras, andrastins can suppress the activation of the Raf/MEK/ERK pathway, which is heavily involved in cell proliferation and differentiation. [38][39][40] The dual inhibition of these critical signaling pathways likely underlies the potent cytotoxic and antiproliferative effects observed for many this compound analogs.

Conclusion

The natural analogs of this compound from marine-derived fungi represent a structurally diverse and biologically active class of compounds with significant therapeutic potential. Their ability to inhibit farnesyltransferase and consequently disrupt key signaling pathways involved in cell growth and survival makes them attractive candidates for further investigation in oncology, immunology, and infectious disease research. This technical guide provides a foundational resource to aid researchers in the exploration and development of these promising natural products.

References

- 1. Andrastins A-C, new protein farnesyltransferase inhibitors produced by Penicillium sp. FO-3929. I. Producing strain, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive Guide to Extracting and Expressing Fungal Secondary Metabolites with Aspergillus fumigatus as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. column-chromatography.com [column-chromatography.com]

- 5. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]

- 6. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid [mdpi.com]

- 7. Cleaning Silica Gel Bonded HPLC Columns - Hawach [hawachhplccolumn.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Broth microdilution - Wikipedia [en.wikipedia.org]

- 14. determination-of-minimum-inhibitory-concentrations-mics-of-antibacterial-agents-by-broth-dilution - Ask this paper | Bohrium [bohrium.com]

- 15. google.com [google.com]

- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. T Cell Activation via Concanavalin A | Thermo Fisher Scientific - US [thermofisher.com]

- 19. Proliferation Assay Using Cryopreserved Porcine Peripheral Mononuclear Cells Stimulated With Concanavalin A and Analyzed With FCS ExpressTM 7.18 Software - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Adenine Nucleotides Attenuate Murine T Cell Activation Induced by Concanavalin A or T Cell Receptor Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Inhibition of T cell cytolytic potential by concanavalin A: a result of activation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. LPSよる免疫細胞への刺激 | Thermo Fisher Scientific - JP [thermofisher.com]

- 24. The modulatory effects of lipopolysaccharide-stimulated B cells on differential T-cell polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Bacterial lipopolysaccharide induced B cell activation is mediated via a phosphatidylinositol 3-kinase dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Polyclonal activation of B lymphocytes by lipopolysaccharide requires macrophage-derived interleukin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. The farnesyl transferase inhibitor lonafarnib inhibits mTOR signaling and enforces sorafenib-induced apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Activation of the PI3'K-AKT pathway masks the proapoptotic effects of farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. aacrjournals.org [aacrjournals.org]

- 36. researchgate.net [researchgate.net]

- 37. tandfonline.com [tandfonline.com]

- 38. Farnesyltransferase (FTase) Inhibitors Increase Inhibition of KIT Mutants by Imatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 39. Concurrent Inhibition of ERK and Farnesyltransferase Suppresses the Growth of HRAS Mutant Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 40. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: A Methodological Approach to the Total Synthesis of (±)-Andrastin C

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthetic methodology developed for the total synthesis of the tetracyclic core of (±)-Andrastin C, a meroterpenoid natural product with potential anticancer properties. While the complete total synthesis of (±)-Andrastin C has not been reported, the following protocols outline a robust and efficient strategy for the construction of its fully functionalized cyclopenta[a]phenanthrene framework. The key features of this synthesis are a stereoselective intramolecular Diels-Alder reaction and an intramolecular carbonyl ene reaction.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of the (±)-Andrastin C core, as reported by Okamoto et al.

| Step | Reaction | Product | Yield (%) |

| 1 | Baeyer-Villiger Oxidation | Lactone 7 | 94 |

| 2 | Methanolysis | Hydroxy ester 8 | 86 |

| 3 | Dehydration | Olefinic ester 9 | - |

| 4 | DIBALH Reduction | Aldehyde 10 | 91 (from 9) |

| 5 | Intramolecular Diels-Alder Reaction | Tricycle 13 | 80 |

| 6 | Hydrolysis | Ketone 16 | 76 |

| 7 | Methylation & Isomerization | Enone 18 | 82 (2 steps) |

| 8 | Addition of [(benzyloxy)methyl]lithium | Alcohol 19 | - |

| 9 | Oxidation | Enone 20 | 41 (from 19) |

| 10 | Cyclopropane Ring Cleavage | Ketone 21 | 62 |

| 11 | Reduction & Oxidation | Alcohol 22 | 72 (2 steps) |

| 12 | Intramolecular Carbonyl Ene Reaction | Ene product 32 | 68 |

| 13 | Desilylation | Alcohol 33 | 98 |

| 14 | Oxidation | Aldehyde 34 | 95 |

Experimental Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Caption: Synthetic workflow towards the core of (±)-Andrastin C.

Key Experimental Protocols

Detailed methodologies for the pivotal reactions in this synthetic approach are provided below.

Intramolecular Diels-Alder Reaction of Triene 12

This reaction stereoselectively constructs the tricyclic core of the molecule.

-

Materials:

-

Triene 12

-

Toluene, anhydrous

-

-

Procedure:

-

A solution of triene 12 in anhydrous toluene is heated at reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford tricycle 13.

-

Stereoselective Formation of Enone 18

This two-step sequence introduces a key methyl group and establishes the enone functionality.

-

Materials:

-

Ketone 16

-

Lithium diisopropylamide (LDA)

-

Methyl iodide (MeI)

-

Tetrahydrofuran (THF), anhydrous

-

Chlorotrimethylsilane (TMSCl)

-

Triethylamine (Et3N)

-

Palladium(II) acetate (Pd(OAc)2)

-

Acetonitrile, anhydrous

-

-

Procedure:

-

To a solution of LDA in anhydrous THF at -78 °C, a solution of ketone 16 in THF is added dropwise.

-

After stirring for 30 minutes, methyl iodide is added, and the mixture is stirred for an additional 1 hour at the same temperature.

-

The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give a diastereomeric mixture of methylated ketones (17).

-

To a solution of the crude ketone 17 in anhydrous acetonitrile, triethylamine and chlorotrimethylsilane are added at room temperature.

-

After stirring for 1 hour, the mixture is filtered, and the filtrate is concentrated.

-

The resulting crude silyl enol ether is dissolved in anhydrous acetonitrile, and palladium(II) acetate is added. The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield enone 18.

-

Intramolecular Carbonyl Ene Reaction of Aldehyde 31

This crucial step forms the CD ring system of the andrastin core.

-

Materials:

-

Aldehyde 31

-

Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) (MAD)

-

Dichloromethane, anhydrous

-

-

Procedure:

-

To a solution of aldehyde 31 in anhydrous dichloromethane at -78 °C, a solution of MAD in dichloromethane is added dropwise.

-

The reaction mixture is stirred at -78 °C for 1 hour.

-

The reaction is quenched with saturated aqueous sodium bicarbonate and warmed to room temperature.

-

The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the ene product 32.

-

Logical Relationship of Key Reactions

The following diagram illustrates the logical progression of the key bond-forming and stereochemistry-defining reactions in the synthesis.

Caption: Logical flow of key synthetic transformations.

This application note provides a comprehensive summary of the methodology developed towards the total synthesis of (±)-Andrastin C. The detailed protocols for the key transformations offer a valuable resource for researchers in the field of natural product synthesis and medicinal chemistry.

Application Note and Protocol: Isolation and Purification of Andrastin C from Fungal Cultures

For Researchers, Scientists, and Drug Development Professionals

Abstract